

X-ray Crystal Structure Analysis of Trimethyl(phenylethynyl)tin: A Technical Guide

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Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

Cat. No.: B072856

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of **trimethyl(phenylethynyl)tin**, a significant organotin compound. Due to the absence of publicly available, detailed crystallographic data for **trimethyl(phenylethynyl)tin**, this paper presents a detailed analysis of a closely related analogue, a trimethyltin compound bearing a substituted phenyl group, to serve as a representative model. This guide furnishes detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of such compounds, alongside a structured presentation of the crystallographic data. The logical workflow of these procedures is also visualized to aid in the practical application of these methods in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in the fields of organometallic chemistry, materials science, and drug development.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallic compounds with wide-ranging applications in catalysis, organic synthesis, and materials science. Among these, **trimethyl(phenylethynyl)tin** is of particular interest due to the presence of both the reactive trimethylstannyl group and the rigid phenylethynyl moiety, making it a valuable building block in cross-coupling reactions and the synthesis of complex organic architectures.

A definitive understanding of the three-dimensional structure of such molecules is paramount for elucidating structure-property relationships and designing novel applications. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information on molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite its importance, a detailed X-ray crystal structure analysis of **trimethyl(phenylethynyl)tin** has not been reported in the peer-reviewed literature. Therefore, this guide utilizes the crystallographic data of a suitable analogue to illustrate the structural features and analytical workflow pertinent to this class of compounds.

Data Presentation: Crystallographic Analysis of a Representative Trimethyltin Compound

The following tables summarize the key crystallographic data for a representative trimethyltin compound. This data is presented to exemplify the typical structural parameters for this class of organometallic molecules.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₀ H ₁₅ BrSn
Formula Weight	349.83
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	10.0488(1) Å
b	18.0008(2) Å
c	15.2054(2) Å
α	90°
β	102.442(1)°
γ	90°
Volume	2681.1(1) Å ³
Z	4
Calculated Density	1.734 Mg/m ³
Absorption Coefficient	5.432 mm ⁻¹
F(000)	1328
Data Collection	
Diffractometer	Bruker SMART APEX2 CCD
Radiation Source	MoKα
Refinement	
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	4732 / 0 / 226
Goodness-of-fit on F^2	1.043
Final R indices [$I > 2\sigma(I)$]	R1 = 0.044, wR2 = 0.108
R indices (all data)	R1 = 0.056, wR2 = 0.115

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
Sn(1)	C(1)	2.125(4)
Sn(1)	C(2)	2.109(4)
Sn(1)	C(3)	2.137(6)
Sn(1)	Br(1)	2.6107(12)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C(1)	Sn(1)	C(2)	121.65(2)
C(1)	Sn(1)	C(3)	117.20(2)
C(2)	Sn(1)	C(3)	118.50(2)
C(1)	Sn(1)	Br(1)	98.60(1)
C(2)	Sn(1)	Br(1)	87.87(1)
C(3)	Sn(1)	Br(1)	95.40(1)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **trimethyl(phenylethynyl)tin** and a general procedure for obtaining its single-crystal X-ray structure.

Synthesis of Trimethyl(phenylethynyl)tin

This synthesis is a representative procedure for the preparation of **trimethyl(phenylethynyl)tin**.

Materials:

- Trimethyltin chloride (Me_3SnCl)
- Phenylethyne ($\text{C}_6\text{H}_5\text{C}\equiv\text{CH}$)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous hexane
- Deuterated chloroform (CDCl_3) for NMR analysis
- Standard Schlenk line and glassware
- Magnetic stirrer and stir bars

Procedure:

- **Preparation of Lithium Phenylacetylide:** A solution of phenylethyne (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen) and cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. To this stirred solution, n-butyllithium (1.0 equivalent) is added dropwise. The reaction mixture is stirred at $-78\text{ }^\circ\text{C}$ for 1 hour, during which time a white precipitate of lithium phenylacetylide may form.
- **Reaction with Trimethyltin Chloride:** A solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF is added dropwise to the suspension of lithium phenylacetylide at $-78\text{ }^\circ\text{C}$.
- **Warming and Quenching:** The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).

- Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), and filtered.
- Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to afford **trimethyl(phenylethynyl)tin** as a colorless oil or a low-melting solid.
- Characterization: The purified product should be characterized by ^1H , ^{13}C , and ^{119}Sn NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Single-Crystal X-ray Diffraction

The following is a general protocol for the X-ray diffraction analysis of an air-sensitive organometallic compound like **trimethyl(phenylethynyl)tin**.

Crystal Growth:

- Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., hexane, pentane, or a mixture of solvents) in a loosely capped vial inside a glovebox or by slow cooling of a saturated solution.

Data Collection:

- Crystal Mounting: A suitable single crystal is selected under a microscope, coated with a cryoprotectant oil (e.g., Paratone-N), and mounted on a cryoloop. For air-sensitive compounds, this procedure should be performed in an inert atmosphere (glovebox).
- Diffractometer Setup: The mounted crystal is transferred to the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential degradation.
- Data Collection Strategy: The diffractometer (e.g., a Bruker D8 VENTURE with a PHOTON II detector and a Mo- $\text{K}\alpha$ or Cu- $\text{K}\alpha$ radiation source) is used to collect a series of diffraction

images. A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of ω and ϕ scans.

Structure Solution and Refinement:

- **Data Integration and Scaling:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The data is then scaled and merged.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- **Structure Refinement:** The structural model is refined by full-matrix least-squares on F^2 . Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Finalization:** The final refined structure is validated using crystallographic software to check for any inconsistencies and to generate the final crystallographic information file (CIF).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of **trimethyl(phenylethynyl)tin**.



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Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure analysis of **trimethyl(phenylethynyl)tin**. While the specific crystallographic data for this compound is not publicly available, the use of a representative analogue has allowed for a detailed discussion of the expected structural features and the presentation of typical quantitative data. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction, along with the visualized workflow, offer a practical resource for researchers in the field. It is hoped that this guide will facilitate further research into the rich chemistry and potential applications of **trimethyl(phenylethynyl)tin** and related organotin compounds.

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